3-[({1-hydroxy-4-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]naphthalen-2-yl}carbonyl)amino]-4-(octadecyloxy)benzoic acid
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Overview
Description
3-{1-HYDROXY-4-[(1-PHENYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]NAPHTHALENE-2-AMIDO}-4-(OCTADECYLOXY)BENZOIC ACID is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a naphthalene ring, a tetrazole group, and a benzoic acid moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
3-{1-HYDROXY-4-[(1-PHENYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]NAPHTHALENE-2-AMIDO}-4-(OCTADECYLOXY)BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while reduction of the nitro group can produce an amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving tetrazole and naphthalene derivatives.
Medicine: Potential therapeutic applications due to its unique structure and functional groups.
Industry: Use in the development of new materials and coatings.
Mechanism of Action
The mechanism of action of 3-{1-HYDROXY-4-[(1-PHENYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]NAPHTHALENE-2-AMIDO}-4-(OCTADECYLOXY)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The tetrazole group can act as a bioisostere for carboxylic acids, potentially interacting with enzymes and receptors in a similar manner. The naphthalene ring can participate in π-π stacking interactions, while the benzoic acid moiety can form hydrogen bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
- **1-HYDROXY-4-[(1-PHENYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]NAPHTHALENE-2-AMIDO}-4-(OCTADECYLOXY)BENZOIC ACID
- **2-HYDROXY-4-[(1-PHENYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]NAPHTHALENE-2-AMIDO}-4-(OCTADECYLOXY)BENZOIC ACID
Uniqueness
The uniqueness of 3-{1-HYDROXY-4-[(1-PHENYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]NAPHTHALENE-2-AMIDO}-4-(OCTADECYLOXY)BENZOIC ACID lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C43H53N5O5S |
---|---|
Molecular Weight |
752.0 g/mol |
IUPAC Name |
3-[[1-hydroxy-4-(1-phenyltetrazol-5-yl)sulfanylnaphthalene-2-carbonyl]amino]-4-octadecoxybenzoic acid |
InChI |
InChI=1S/C43H53N5O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-29-53-38-28-27-32(42(51)52)30-37(38)44-41(50)36-31-39(34-25-20-21-26-35(34)40(36)49)54-43-45-46-47-48(43)33-23-18-17-19-24-33/h17-21,23-28,30-31,49H,2-16,22,29H2,1H3,(H,44,50)(H,51,52) |
InChI Key |
IEFFVILQTIBANA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)C(=O)O)NC(=O)C2=C(C3=CC=CC=C3C(=C2)SC4=NN=NN4C5=CC=CC=C5)O |
Origin of Product |
United States |
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